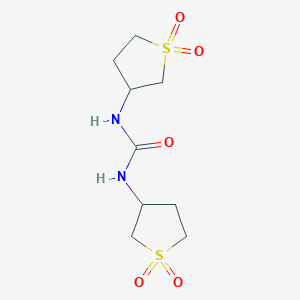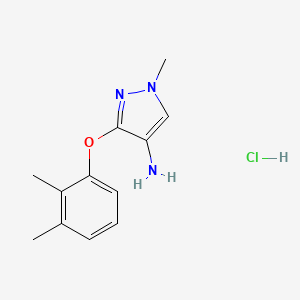
1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features two tetrahydrothiophene rings, each with a sulfone group, connected by a urea linkage. The presence of the sulfone groups imparts specific chemical properties that make this compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of tetrahydrothiophene with a sulfonating agent to introduce the sulfone groups. This is followed by the reaction with a urea derivative to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and urea coupling reactions. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfone groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The urea linkage allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfoxides or thiols.
Scientific Research Applications
1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar sulfone group but different core structure.
1,3-Bis((3-hydroxynaphthalen-2-yl)phenylmethyl)urea: Another urea derivative with distinct substituents.
Uniqueness
1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)urea stands out due to its dual sulfone groups and urea linkage, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with molecular targets or for use in complex synthetic pathways.
Properties
Molecular Formula |
C9H16N2O5S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-bis(1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C9H16N2O5S2/c12-9(10-7-1-3-17(13,14)5-7)11-8-2-4-18(15,16)6-8/h7-8H,1-6H2,(H2,10,11,12) |
InChI Key |
DMOBVAOZXXFKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225924.png)
![2-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12225927.png)
![5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B12225943.png)
![5-Methyl-6-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12225947.png)
![Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride](/img/structure/B12225948.png)
![4-[(Oxan-4-yloxy)methyl]pyridine](/img/structure/B12225956.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12225959.png)
![6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one](/img/structure/B12225962.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12225970.png)

![2-Methyl 1-(2-methyl-2-propanyl)(2S,4S)-4-{[(4-bromophenyl)sulfonyl]oxy}-1,2-pyrrolidinedicarboxylate](/img/structure/B12225982.png)
![2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12225987.png)
![4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12225989.png)
![6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid](/img/structure/B12225991.png)
